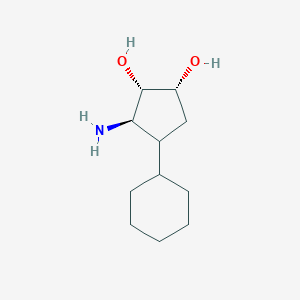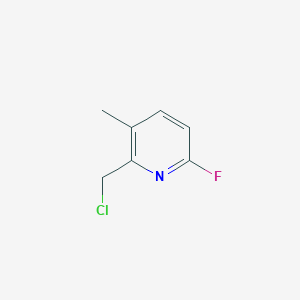![molecular formula C10H9ClO4 B14860105 [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860105.png)
[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C10H9ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxycarbonyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chlorobenzoic acid.
Esterification: The 3-chlorobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-chlorobenzoate.
Nitration: The methyl 3-chlorobenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding methyl 3-chloro-5-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in methyl 3-chloro-5-aminobenzoate.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) chloride to replace the amino group with a chlorine atom, forming methyl 3,5-dichlorobenzoate.
Hydrolysis: Finally, the ester group is hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 3-chloro-5-(methoxycarbonyl)benzoic acid.
Reduction: Formation of 3-chloro-5-(methoxycarbonyl)benzyl alcohol.
Substitution: Formation of 3-amino-5-(methoxycarbonyl)phenylacetic acid.
科学研究应用
Chemistry:
Organic Synthesis: [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Bioconjugation: It can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Medicine:
Drug Development: this compound is investigated for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the production of specialty polymers and resins with unique properties.
Agriculture: It is explored as a precursor for the synthesis of herbicides and pesticides.
作用机制
The mechanism of action of [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid depends on its specific application. In enzyme inhibition, the compound binds to the active site of the target enzyme, blocking its activity. The molecular targets and pathways involved vary based on the enzyme and biological system being studied. For example, in anti-inflammatory applications, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
3-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a methoxycarbonyl group.
3-Chloro-5-aminobenzoic acid: Similar structure but with an amino group instead of a methoxycarbonyl group.
3,5-Dichlorobenzoic acid: Similar structure but with two chlorine atoms instead of a methoxycarbonyl group.
Uniqueness:
Functional Groups: The presence of both a chlorine atom and a methoxycarbonyl group on the phenyl ring makes [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid unique, providing distinct reactivity and properties.
Applications: The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and material science, distinguishing it from other similar compounds.
属性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC 名称 |
2-(3-chloro-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4H2,1H3,(H,12,13) |
InChI 键 |
WJJLCUIZESAERQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B14860027.png)


![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B14860049.png)


![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14860062.png)







